molecular formula C10H7ClN2O3 B13513803 methyl1-(carbonochloridoyl)-1H-indazole-4-carboxylate

methyl1-(carbonochloridoyl)-1H-indazole-4-carboxylate

Cat. No.: B13513803
M. Wt: 238.63 g/mol
InChI Key: WGCPZTGQRMVCTE-UHFFFAOYSA-N
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Description

Methyl1-(carbonochloridoyl)-1H-indazole-4-carboxylate is a synthetic organic compound belonging to the indazole family Indazole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl1-(carbonochloridoyl)-1H-indazole-4-carboxylate typically involves the reaction of 1H-indazole-4-carboxylic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with methyl alcohol in the presence of a base, such as pyridine, to yield the desired ester. The reaction conditions generally involve refluxing the reactants in an appropriate solvent, such as dichloromethane, under an inert atmosphere to prevent oxidation.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product may involve techniques such as recrystallization or chromatography to ensure high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl1-(carbonochloridoyl)-1H-indazole-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonochloridoyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can result in various substituted derivatives, depending on the nucleophile used.

Scientific Research Applications

Methyl1-(carbonochloridoyl)-1H-indazole-4-carboxylate has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Studied for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic applications, including drug development and medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl1-(carbonochloridoyl)-1H-indazole-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific biological activity being studied.

Comparison with Similar Compounds

Methyl1-(carbonochloridoyl)-1H-indazole-4-carboxylate can be compared with other indazole derivatives, such as:

    1H-indazole-4-carboxylic acid: A precursor in the synthesis of the compound.

    Methyl 1H-indazole-4-carboxylate: A similar ester derivative without the carbonochloridoyl group.

    1H-indazole-3-carboxylic acid: Another indazole derivative with a carboxyl group at a different position.

The uniqueness of this compound lies in its specific chemical structure, which imparts distinct reactivity and potential biological activities compared to other similar compounds.

Properties

Molecular Formula

C10H7ClN2O3

Molecular Weight

238.63 g/mol

IUPAC Name

methyl 1-carbonochloridoylindazole-4-carboxylate

InChI

InChI=1S/C10H7ClN2O3/c1-16-9(14)6-3-2-4-8-7(6)5-12-13(8)10(11)15/h2-5H,1H3

InChI Key

WGCPZTGQRMVCTE-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C2C=NN(C2=CC=C1)C(=O)Cl

Origin of Product

United States

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